molecular formula C19H16Cl2N4O B2925149 (3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034385-16-3

(3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No. B2925149
CAS RN: 2034385-16-3
M. Wt: 387.26
InChI Key: KJPIKIYXVUKFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule. It contains several functional groups, including a dichlorophenyl group, a phenyl group, a 1H-1,2,3-triazol-1-yl group, and a pyrrolidin-1-yl group .

Scientific Research Applications

Synthesis and Molecular Structure

Research has focused on the synthesis and molecular structure analysis of compounds related to (3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone. Studies include the development of novel synthesis methods, structural characterization, and conformational analysis using spectroscopy and X-ray diffraction. These analyses have provided insight into the molecular structure and properties of these compounds, which are essential for understanding their potential applications in various fields of research (Huang et al., 2021).

Antimicrobial and Anticancer Activities

Investigations into the biological activities of compounds structurally related to (3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone have revealed significant antimicrobial and anticancer properties. These studies have explored the potential of these compounds to act as effective agents against various pathogens and cancer cell lines, highlighting their therapeutic potential. For instance, compounds with related structures have been evaluated for their ability to inhibit the growth of bacteria and fungi, showing promise as antimicrobial agents (Patel et al., 2011).

Molecular Docking and In Silico Analysis

Molecular docking studies and in silico analyses have been conducted to evaluate the interaction of compounds similar to (3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone with various biological targets. These studies aim to predict the binding affinity and mode of action of these compounds within biological systems, providing valuable insights into their potential as therapeutic agents. Such computational studies are crucial for understanding the mechanism of action and optimizing the bioactivity of these compounds (Sivakumar et al., 2021).

Application in Organic Synthesis

Research has also explored the utility of compounds with structures related to (3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone in organic synthesis. These compounds have been used as intermediates in the synthesis of various heterocyclic compounds, demonstrating their versatility in organic chemistry. The development of new synthetic approaches using these compounds contributes to the expansion of the chemical toolbox available for the creation of novel molecules (Kaur & Kumar, 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets . These include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

The mode of action of this compound is likely to involve interactions with its targets at the molecular level. For instance, the nitrogen atoms in the triazole moiety of similar compounds have been found to actively contribute to binding to the active site of enzymes . This binding can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

These could include pathways related to inflammation, cancer, viral infections, and more .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the potential range of targets, the effects could be diverse, ranging from altered enzyme activity to changes in cellular signaling pathways .

properties

IUPAC Name

(3,4-dichlorophenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N4O/c20-16-7-6-14(10-17(16)21)19(26)24-9-8-15(11-24)25-12-18(22-23-25)13-4-2-1-3-5-13/h1-7,10,12,15H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPIKIYXVUKFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-dichlorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.